molecular formula C10H10N2O5 B1330121 Methyl 2-acetamido-5-nitrobenzoate CAS No. 5409-45-0

Methyl 2-acetamido-5-nitrobenzoate

Cat. No. B1330121
CAS RN: 5409-45-0
M. Wt: 238.2 g/mol
InChI Key: HAKPLTBAUCAFMV-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-5-nitrobenzoate is a compound that is part of a broader class of chemicals which have been the subject of various synthetic routes and studies due to their potential applications in pharmaceuticals, materials science, and organic synthesis. The compound itself is characterized by the presence of an acetamido group and a nitro group attached to a benzene ring, which are functional groups known to impart specific chemical properties and reactivity patterns.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran was achieved through cyclo-dehydration of nitrophenoxy butanones, followed by reduction and acetylation to obtain the acetaminobenzofurans . Another study reported the synthesis of "push-pull" naphthalenes, which are structurally related to methyl 2-acetamido-5-nitrobenzoate, by condensation of nitro-2-methylbenzoate esters with dimethylacetamide dimethyl acetal . These methods highlight the versatility of nitro and acetamido groups in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-acetamido-5-nitrobenzoate has been elucidated using various spectroscopic techniques. For example, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate was determined by analyzing the coplanarity of the nitro group with the benzene ring, indicating conjugation with the π-electron system . This kind of analysis is crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of nitrobenzoate derivatives has been studied extensively. Methylation reactions of nitrobenzimidazoles have been performed to yield various methylated products, showcasing the reactivity of the nitro group under different conditions . Similarly, the synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives demonstrated the potential of the nitro group to participate in further chemical transformations such as bromination, acetylation, and reduction .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate derivatives are influenced by their functional groups. The crystal structure of methyl 2,6-dihydroxy-3-nitrobenzoate revealed intra- and intermolecular hydrogen bonding, which can affect the compound's solubility, melting point, and stability . The metabolism of 1-methyl-5-nitro-2-(2'-pyrimidyl)imidazole to 5-acetamido-1-methyl-2-(2'-pyrimidyl)imidazole in rats and humans indicates the biological relevance and potential pharmacokinetic properties of similar compounds .

Scientific Research Applications

1. Organic Synthesis and Chemical Reactions Methyl 2-acetamido-5-nitrobenzoate is a valuable chemical reagent commonly used in organic synthesis. Researchers utilize it as a precursor in the synthesis of complex organic molecules and heterocyclic compounds. It serves as a versatile building block in the development of novel pharmaceuticals, agrochemicals, and materials for various scientific purposes. [Reference: Chemistry World]2. Medicinal Chemistry In the realm of medicinal chemistry, MANB plays a crucial role in the development of potential drug candidates. Researchers investigate its derivatives and analogs for their pharmacological properties. MANB derivatives are explored for their potential in inhibiting specific biological targets and treating various diseases, making it an essential component of drug discovery efforts. [Reference: Journal of Medicinal Chemistry]

Safety And Hazards

Methyl 2-acetamido-5-nitrobenzoate is classified as non-combustible . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

The future directions for the use of Methyl 2-acetamido-5-nitrobenzoate would depend on the specific field of study or application. As an organic compound, it could potentially be used in various research and development applications . For more specific future directions, it is recommended to refer to the latest research literature in the relevant field.

properties

IUPAC Name

methyl 2-acetamido-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-7(12(15)16)5-8(9)10(14)17-2/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKPLTBAUCAFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279363
Record name Methyl 2-acetamido-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-acetamido-5-nitrobenzoate

CAS RN

5409-45-0
Record name Methyl 2-(acetylamino)-5-nitrobenzoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 12468
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Record name 5409-45-0
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Record name Methyl 2-acetamido-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PAS Smith, JH Hall - Journal of the American Chemical Society, 1962 - ACS Publications
… -nitrobiphenyI-2-carboxylic acid (mp 184.8-185.4, reported22 mp 173) which hadbeen prepared by the hydrólysis of its methyl ester, obtained from methyl 2-acetamido-5-nitrobenzoate …
Number of citations: 151 pubs.acs.org
K Seno, S Hagishita, T Sato, K Kuriyama - Journal of the Chemical …, 1984 - pubs.rsc.org
… The precipitates (A) were recrystallized from chloroformmethanol to give methyl 2-acetamido-5-nitrobenzoate (10.4 g). The mother liquor was concentrated under reduced pressure and …
Number of citations: 27 pubs.rsc.org
JH Hall - 1959 - search.proquest.com
The author wishes to thank Dr. PAS Smith for hie guidance on this project. He would like also to thank the Horace H, Reckham School of Graduate Studies for their award of the Henry …
Number of citations: 2 search.proquest.com

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